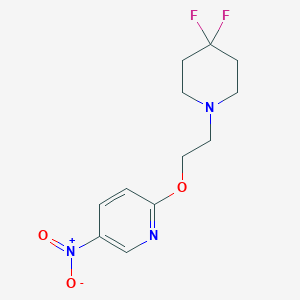
2-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)-5-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)-5-nitropyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with two fluorine atoms, an ethoxy group, and a nitropyridine moiety, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)-5-nitropyridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4,4-difluoropiperidine with ethylene oxide to form 2-(4,4-difluoropiperidin-1-yl)ethanol . This intermediate is then reacted with 5-nitropyridine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions
2-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)-5-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitropyridine moiety can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The fluorine atoms on the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)-5-aminopyridine .
科学研究应用
2-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)-5-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)-5-nitropyridine involves its interaction with specific molecular targets and pathways. The nitropyridine moiety can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The fluorine atoms on the piperidine ring can enhance the compound’s stability and binding affinity to its targets.
相似化合物的比较
Similar Compounds
2-(4,4-Difluoropiperidin-1-yl)ethanol: An intermediate in the synthesis of the target compound.
2-(4,4-Difluoropiperidin-1-yl)aniline: A structurally similar compound with different functional groups.
Uniqueness
2-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)-5-nitropyridine is unique due to its combination of a piperidine ring with fluorine substitutions, an ethoxy linker, and a nitropyridine moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds .
属性
分子式 |
C12H15F2N3O3 |
|---|---|
分子量 |
287.26 g/mol |
IUPAC 名称 |
2-[2-(4,4-difluoropiperidin-1-yl)ethoxy]-5-nitropyridine |
InChI |
InChI=1S/C12H15F2N3O3/c13-12(14)3-5-16(6-4-12)7-8-20-11-2-1-10(9-15-11)17(18)19/h1-2,9H,3-8H2 |
InChI 键 |
PFPVIMLTCUAOEA-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1(F)F)CCOC2=NC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















